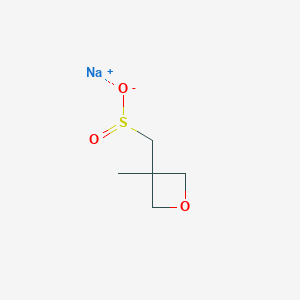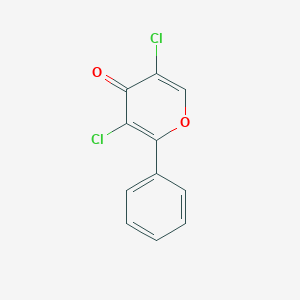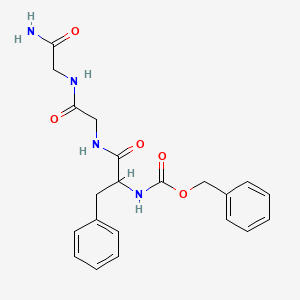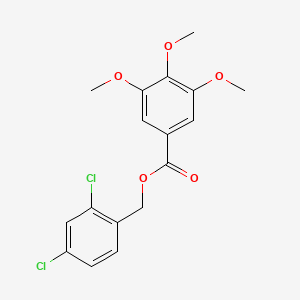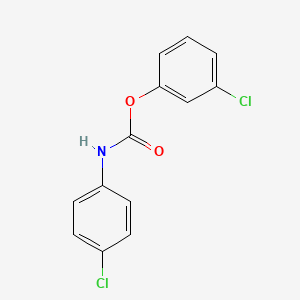![molecular formula C6H17NSSi B15074701 {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane is a chemical compound with the molecular formula C6H17NSSi and a molecular weight of 163.4 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane typically involves the reaction of trimethylsilyl chloride with 2-aminoethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+HSCH2CH2NH2→(CH3)3SiCH2SCH2CH2NH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted silyl compounds.
科学研究应用
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The sulfanyl group can participate in redox reactions, while the amino group can engage in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
- {[(2-Aminoethyl)sulfanyl]methyl}dimethylsilane
- {[(2-Aminoethyl)sulfanyl]methyl}ethylsilane
- {[(2-Aminoethyl)sulfanyl]methyl}phenylsilane
Uniqueness
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane is unique due to its trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various applications.
属性
分子式 |
C6H17NSSi |
|---|---|
分子量 |
163.36 g/mol |
IUPAC 名称 |
2-(trimethylsilylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H17NSSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
InChI 键 |
SJWBAGPCRQGZDX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CSCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)
![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
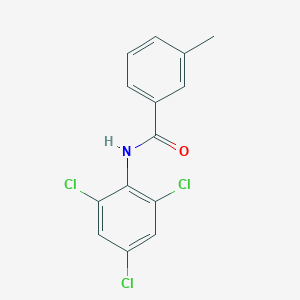

![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
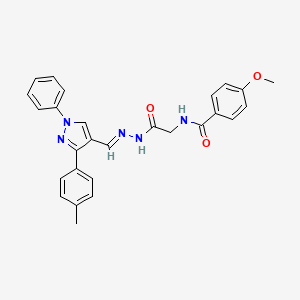
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
